
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Metabolic Stability
The exploration of structure-activity relationships in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has led to investigations involving various 6,5-heterocycles to improve metabolic stability. For instance, analogues were examined as alternatives to the benzothiazole ring to reduce or eliminate metabolic deacetylation, highlighting the chemical's relevance in enhancing drug stability and efficacy in vivo (Stec et al., 2011).
Antioxidant and Antitumor Activities
Research on new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds related to 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide, has demonstrated significant antioxidant and antitumor activities. These studies provide insights into the potential therapeutic applications of such compounds in treating cancer and managing oxidative stress (Hamama et al., 2013).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
The development of N-aryl-2-chloroacetamides as electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones showcases innovative approaches to creating novel heterocyclic compounds. This research underlines the versatility of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide derivatives in synthesizing complex molecular architectures with potential biological activities (Janardhan et al., 2014).
Antimicrobial Evaluation of Novel Derivatives
Studies on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have revealed promising antimicrobial properties. These findings suggest the potential of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Anticonvulsant Agents Development
The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, derived from similar chemical frameworks, has shown protective effects against picrotoxin-induced convulsions. This research area opens up possibilities for developing new anticonvulsant drugs, highlighting the therapeutic potential of compounds related to 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide (Farag et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS2/c18-13-5-3-4-12(8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-6-1-2-7-14/h3-5,8,11,14H,1-2,6-7,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXUZLWRXVBLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

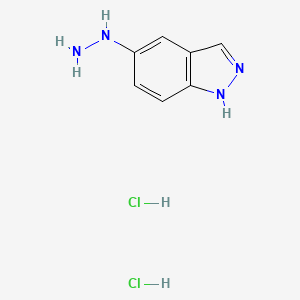
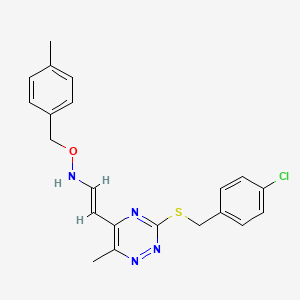
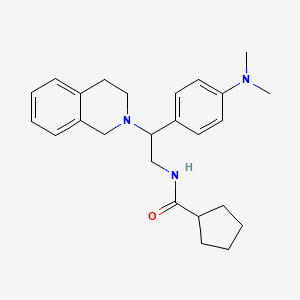
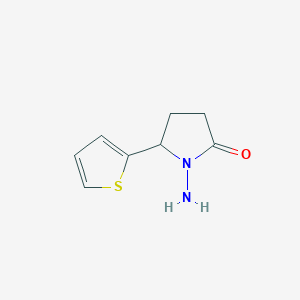
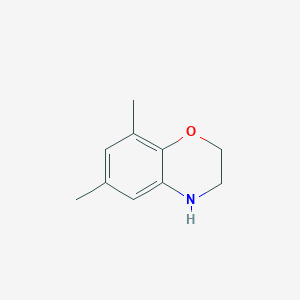
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2606823.png)
![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)
![N-(2,5-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2606826.png)
![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)
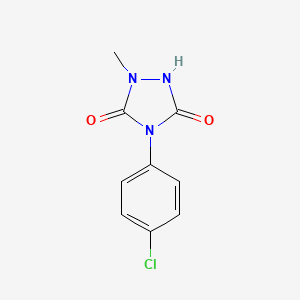
![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)

